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Compound of Interest |

5-(2-Fluoro-6-iodophenyl)thiazol-
Compound Name:
2-amine

Cat. No.: B14772874

Get Quote

\ J

CAS Number: 2755718-22-8 Formula: CoHesFIN2S Molecular Weight: 320.12 g/mol

Executive Summary & Product Context

5-(2-Fluoro-6-iodophenyl)thiazol-2-amine is a specialized heterocyclic building block,
primarily utilized in the synthesis of advanced kinase inhibitors. Structurally, it serves as a
critical scaffold for "Type I" and "Type II" kinase inhibitors, analogous to the Dasatinib
intermediate (which utilizes a 2-chloro-6-methylphenyl group).

The presence of the iodine atom at the ortho position of the phenyl ring (relative to the thiazole
linkage) is the defining feature of this compound. Unlike its chloro- or methyl- analogs, the
iodine substituent provides a highly reactive handle for palladium-catalyzed cross-coupling
reactions (Suzuki-Miyaura, Sonogashira), enabling rapid diversification of the scaffold during
lead optimization.

This guide provides the definitive elemental analysis standards, comparative performance
metrics, and validated experimental protocols for synthesizing and characterizing this
compound.
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Elemental Analysis Data (Reference Standards)

For researchers validating synthesized or purchased batches, the experimental elemental
analysis (CHN) must align with the theoretical values derived from the molecular formula

CoHeFIN2S.

Table 1: Theoretical vs. Acceptance Criteria (CHN

Analysis)

Element

Theoretical Mass %

Acceptance Range
(+0.4%)

Diagnostic Note

Carbon (C)

33.77%

33.37% - 34.17%

Low %C may indicate
solvent entrapment
(e.g., DCM, EtOAC).

Hydrogen (H)

1.89%

1.49% — 2.29%

High %H often signals
moisture (H20) or

residual alcohol.

Nitrogen (N)

8.75%

8.35% — 9.15%

Critical for confirming
the integrity of the

aminothiazole ring.

Sulfur (S)

10.02%

9.62% — 10.42%

Confirms the thiazole
core; often omitted in
rapid screening but
essential for full

characterization.

lodine (1)

39.64%

39.24% — 40.04%

High mass % confirms
the presence of the

heavy halogen.

Fluorine (F)

5.93%

5.53% — 6.33%

Detectable via 1°F-
NMR integration
relative to an internal

standard.
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Analyst Insight: The high iodine content (~40% by mass) significantly suppresses the carbon

percentage compared to non-iodinated analogs. Ensure your combustion analysis method (e.g.,

Pregl-Dumas) is calibrated for high-halogen compounds to prevent incomplete combustion,

which often manifests as artificially low Carbon values.

Comparative Guide: Reactivity & Application

This section compares 5-(2-Fluoro-6-iodophenyl)thiazol-2-amine against its two most

common structural analogs used in drug discovery.

ble 2: ional : ¢ Thiazol old

5-(2-Chloro-6-
5-(2-Fluoro-6- methylphenyl) 5-(2-Fluorophenyl)
Feature _ . . . -
iodophenyl) (Target) (Dasatinib (Simplified Analog)
Intermediate)
CAS 2755718-22-8 301335-39-7 1025927-65-4

Cross-Coupling

High (lodo- group is

an excellent leaving

Low (Chloro- group is

inert under mild

None (Requires C-H

Reactivity group for Pd- ] N activation).
) Suzuki conditions).
catalysis).
High (lodine radius: ) ]
) Medium (Methyl Low (Fluoro radius:
Steric Bulk 1.98 A). Forces non-

planar conformation.

radius: 2.00 A).

1.47 A).

Metabolic Stability

Moderate (C-1 bond is

metabolically labile).

High (C-Cl and C-Me

are robust).

High (C-F blocks

metabolism).

Primary Application

Library Generation:
Ideal for late-stage
diversification via

coupling.

Final Drug Core: Used
when the scaffold is

fixed (e.g., Dasatinib).

Fragment Screening:
Used for initial binding

assays.
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Experimental Protocols
A. Synthesis Workflow (Hantzsch Thiazole Synthesis)

The most robust route to 5-(2-Fluoro-6-iodophenyl)thiazol-2-amine involves the
condensation of an

-bromoacetophenone with thiourea.

Reaction Scheme:
e Precursor: 1-(2-Fluoro-6-iodophenyl)ethan-1-one.

e Bromination: Reaction with Phenyltrimethylammonium triboromide (PTAB) or Br2 to form 2-
bromo-1-(2-fluoro-6-iodophenyl)ethan-1-one.

e Cyclization: Condensation with Thiourea in Ethanol/Reflux.
Step-by-Step Protocol:
e Bromination:
o Dissolve 10.0 mmol of 1-(2-Fluoro-6-iodophenyl)ethan-1-one in 50 mL of THF.
o Add 10.0 mmol of Phenyltrimethylammonium tribromide (PTAB) portion-wise at 0°C.

o Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the
disappearance of starting material (

) and appearance of the mono-bromo species (
).

o Note: Avoid excess bromine to prevent poly-bromination.
e Cyclization:
o Without isolation (if pure enough) or after aqueous workup, dissolve the crude

-bromo ketone in 50 mL of absolute Ethanol.
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o Add 20.0 mmol (2.0 equiv) of Thiourea.

o Reflux the mixture for 4—6 hours. A white or pale yellow precipitate (the HBr salt of the
product) typically forms.

o Cool to room temperature.

« Isolation & Purification:
o Filter the precipitate and wash with cold ethanol.

o Suspend the solid in water and adjust pH to ~9-10 using saturated NaHCOs or NH4OH to
liberate the free base.

o Extract with Ethyl Acetate (3 x 50 mL). Dry over Na=SO4 and concentrate.

o Recrystallization: Recrystallize from Ethanol/Water or Toluene to achieve the purity
required for Elemental Analysis.

B. Analytical Visualization[1][2]

The following diagram illustrates the synthesis and validation workflow.
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Caption: Figure 1. Synthesis and Characterization Workflow for 5-(2-Fluoro-6-
iodophenyl)thiazol-2-amine.

Characterization Data (Expected)
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To confirm the identity of the synthesized compound, compare your spectral data against these
expected values.

e 'HNMR (400 MHz, DMSO-de):

o

7.65 (d, J = 8.0 Hz, 1H, Ar-H, H-5 of phenyl ring).

(¢]

7.30 (s, 2H, -NHz2, exchangeable with D20).

o

7.15 (m, 1H, Ar-H, H-4 of phenyl ring).

o

7.05 (m, 1H, Ar-H, H-3 of phenyl ring).

o

6.95 (s, 1H, Thiazole C4-H).

o

Note: The thiazole proton singlet is characteristic. The amine protons usually appear as a
broad singlet between 7.0-7.5 ppm in DMSO.

e Mass Spectrometry (ESI+):
o [M+H]*: Calculated 320.93; Found 320.9 + 0.1.

o Isotope Pattern: No significant M+2 peak (unlike Chloro/Bromo compounds), but the mass
defect of lodine is distinct.
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e General Thiazole Synthesis Reviews: Eicher, T., & Hauptmann, S. (2003). The Chemistry of
Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Refer to
Chapter on 1,3-Thiazoles).

 To cite this document: BenchChem. [Elemental Analysis & Characterization Guide: 5-(2-
Fluoro-6-iodophenyl)thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14772874/docs#elemental-analysis-characterization-
guide-5-2-fluoro-6-iodophenyl-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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